molecular formula C14H16N2O4 B12108888 Pyroglutamylphenylalanine

Pyroglutamylphenylalanine

Cat. No.: B12108888
M. Wt: 276.29 g/mol
InChI Key: XCEZCXFVJLMPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PYR-PHE-OH typically involves the coupling of pyrene and phenylalanine derivatives. The reaction conditions often include the use of organic solvents and catalysts to facilitate the coupling process. The specific details of the synthetic route can vary, but it generally involves multiple steps of purification and characterization to ensure the purity and efficacy of the final product .

Industrial Production Methods

While there is limited information on the large-scale industrial production of PYR-PHE-OH, the methods used in laboratory settings can be scaled up with appropriate modifications. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing large-scale purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

PYR-PHE-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds .

Scientific Research Applications

PYR-PHE-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which PYR-PHE-OH exerts its effects involves its ability to self-assemble into hydrogels. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions facilitate the formation of a three-dimensional network that can encapsulate various molecules, making it useful for applications in drug delivery and tissue engineering .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PYR-PHE-OH is unique due to its ability to form hydrogels at very low concentrations and across a wide pH range. This property makes it particularly valuable in research applications where precise control over the gelation process is required .

Properties

IUPAC Name

2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-12-7-6-10(15-12)13(18)16-11(14(19)20)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,17)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEZCXFVJLMPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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